N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]acetamide is a heterocyclic compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a thiazole ring, which is known for its diverse biological activities, and a thiophene ring, which contributes to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant virus inhibitory activity against the pandemic influenza virus a/puerto rico/8/34 (h1n1) . The compounds were also evaluated for antibacterial and antifungal activity .
Mode of Action
Similar compounds have been found to interact strongly with the viral target, the rna polymerase pb1-pb2 subunits of influenza a virus .
Biochemical Pathways
Related compounds have been shown to block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Result of Action
Related compounds have shown significant virus inhibitory activity against the pandemic influenza virus a/puerto rico/8/34 (h1n1) with high selectivity index values and favorable toxicity profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]acetamide typically involves the condensation of 2-bromo-1-(5-chlorothiophen-2-yl)ethan-1-one with thiourea to form the thiazole ring . This intermediate is then acylated with acetic anhydride to yield the final product. The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiazole compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown promise as an antimicrobial and antifungal agent.
Medicine: Research indicates potential anticancer properties, particularly against breast cancer cell lines.
Industry: The compound is explored for its use in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.
4-(4-chlorothiophen-2-yl)thiazol-2-amine: Studied for its anti-inflammatory and analgesic effects.
Uniqueness
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]acetamide stands out due to its unique combination of a thiazole and thiophene ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2OS2/c1-5(13)11-9-12-6(4-14-9)7-2-3-8(10)15-7/h2-4H,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZSMBQLIMELTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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